molecular formula C3H5BrNO6P B14458157 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 75386-10-6

5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14458157
CAS No.: 75386-10-6
M. Wt: 261.95 g/mol
InChI Key: RXVCXJDUQJOGCT-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and nitro groups attached to a dioxaphosphinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the bromination of a suitable precursor followed by nitration and subsequent cyclization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and nitro groups can participate in various biochemical pathways, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 5-Bromo-5-nitro-1,3-dioxane
  • 5-Bromo-2-nitropyridine

Uniqueness

5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

75386-10-6

Molecular Formula

C3H5BrNO6P

Molecular Weight

261.95 g/mol

IUPAC Name

5-bromo-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C3H5BrNO6P/c4-3(5(6)7)1-10-12(8,9)11-2-3/h1-2H2,(H,8,9)

InChI Key

RXVCXJDUQJOGCT-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(=O)(O1)O)([N+](=O)[O-])Br

Origin of Product

United States

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